molecular formula C14H19N3 B1265545 1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile CAS No. 953-79-7

1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile

Cat. No.: B1265545
CAS No.: 953-79-7
M. Wt: 229.32 g/mol
InChI Key: NVTHHBZDNKNEDB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile is an organic compound belonging to the class of piperidines It is characterized by a piperidine ring substituted with a benzyl group, a methylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile typically involves the reaction of 4-piperidone with benzyl chloride and methylamine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(methylamino)piperidine: Similar structure but lacks the carbonitrile group.

    1-Benzyl-4-piperidone: Contains a ketone group instead of the methylamino and carbonitrile groups.

    4-Methylamino-4-piperidinecarbonitrile: Lacks the benzyl group.

Uniqueness

1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile is unique due to the presence of both the benzyl and carbonitrile groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-(methylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-14(12-15)7-9-17(10-8-14)11-13-5-3-2-4-6-13/h2-6,16H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHHBZDNKNEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241805
Record name 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
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Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953-79-7
Record name 4-(Methylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
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Record name 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-(methylamino)piperidine-4-carbonitrile
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Record name 1-BENZYL-4-(METHYLAMINO)PIPERIDINE-4-CARBONITRILE
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